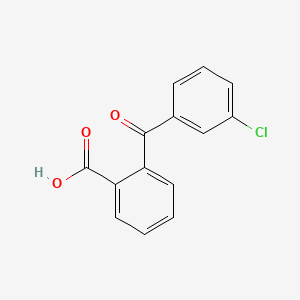

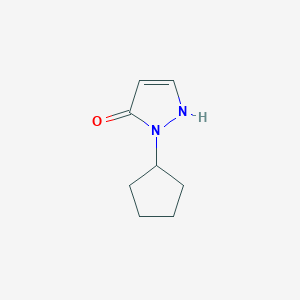

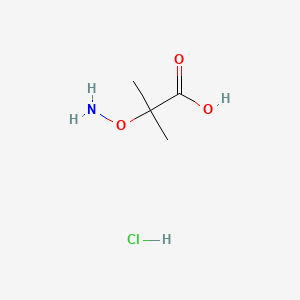

![molecular formula C7H4ClN3O2 B3024091 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid CAS No. 853058-43-2](/img/structure/B3024091.png)

4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid

Overview

Description

4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid is a chemical compound with the CAS Number: 1019056-31-5 . It has a molecular weight of 197.58 . This compound is a light-yellow solid and is used in the preparation of compounds with antibacterial and antitumor activities .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which include 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid, involves the use of a microwave technique . This robust approach allows for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives with high yields .Molecular Structure Analysis

The InChI Code for 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid is 1S/C7H4ClN3O2/c8-6-5-4 (10-2-11-6)3 (1-9-5)7 (12)13/h1-2,9H, (H,12,13) . The compound’s structure was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The compound is a light-yellow solid . It should be stored at 0-8 C .Scientific Research Applications

1. Anticancer Research

- Application Summary: This compound is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising anticancer properties. The derivatives were tested against seven human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 .

- Methods of Application: The derivatives were synthesized using a microwave technique. The chemical structure of the synthesized derivatives was characterized using spectral and elemental analyses, as well as single-crystal X-ray diffraction .

- Results: Compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml). Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

2. Multi-Targeted Kinase Inhibitors

- Application Summary: This compound is used in the synthesis of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, which are potential multi-targeted kinase inhibitors and apoptosis inducers .

- Methods of Application: The compounds were synthesized in three steps with high yields .

- Results: Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC50 = 261 nM). Mechanistic investigations of compound 5k revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells .

3. Inhibition of α-Amylase

- Application Summary: Novel pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .

- Methods of Application: The compounds were synthesized and their ability to inhibit the α-amylase enzyme was evaluated .

- Results: In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range .

4. DNA Gyrase Inhibitor

- Application Summary: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA .

- Methods of Application: The compound is used as a drug that binds to the enzyme DNA gyrase .

- Results: This drug also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .

5. Treatment of Hyperglycemia

- Application Summary: This compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

- Methods of Application: The compound is used as a drug that can reduce blood glucose levels .

- Results: The efficacy of the present compounds to reduce the blood glucose has been demonstrated .

6. Antimycobacterial Activity

- Application Summary: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .

- Methods of Application: The compound is used as a drug that binds to the enzyme RNA polymerase .

- Results: This drug has demonstrated antimycobacterial activity .

properties

IUPAC Name |

4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-6-5-4(10-2-11-6)3(1-9-5)7(12)13/h1-2,9H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUREEKHRDWOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=NC=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B3024018.png)

![N-[4-(Hydrazinocarbonyl)phenyl]benzamide](/img/structure/B3024019.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile](/img/structure/B3024021.png)

![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3024022.png)

![4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride](/img/structure/B3024027.png)